N-(2-Chloro-phenyl)-guanidine hydrochloride
Overview
Description
N-(2-Chloro-phenyl)-guanidine hydrochloride (NCPGH) is an organic compound with the chemical formula C6H9Cl2N3·HCl. It is a white, crystalline solid that is commonly used as a reagent in laboratory experiments. NCPGH has a wide range of applications in scientific research, including the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of mechanisms of action.
Scientific Research Applications
Study of Intrinsic Resistance of Mycobacterium Smegmatis to Fluoroquinolones
- Scientific Field: Microbiology
- Summary of Application: 2-Chlorophenylhydrazine hydrochloride is used to study the intrinsic resistance of Mycobacterium smegmatis to fluoroquinolones, which are used for the treatment of Mycobacterium tuberculosis .
- Methods of Application: The specific methods of application are not provided in the source, but it typically involves laboratory testing of the compound against the bacteria .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
Pyrazoline Synthesis
- Scientific Field: Organic Chemistry
- Summary of Application: 2-Chlorophenylhydrazine hydrochloride may be used in pyrazoline synthesis .
- Methods of Application: The compound can be used to produce N-azepan-2-ylidene-N’- (2-chloro-phenyl)-hydrazine with 7-methoxy-3,4,5,6-tetrahydro-2H-azepine at heating .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
Synthesis of Benzimidazole Derivatives as Potential Anticancer Agents
- Scientific Field: Medicinal Chemistry
- Summary of Application: A simple process to synthesize and separate 2- (substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported .
- Methods of Application: The process involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .
- Results or Outcomes: Twenty-three compounds of benzimidazoles were obtained and separated easily . The structure of all obtained compounds was identified by FTIR, NMR and HRMS .
Pyrrolopyrazine Derivatives
- Scientific Field: Medicinal Chemistry
- Summary of Application: Pyrrolopyrazine derivatives, which can be synthesized from compounds like 2-Chlorophenylhydrazine hydrochloride, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Methods of Application: Various synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results or Outcomes: According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .
2-Pyridone Synthesis
- Scientific Field: Organic Chemistry
- Summary of Application: In recent decades, 2-pyridone and its derivatives have attracted remarkable attention, because of their extensive applications in many fields such as biology, natural products, dyes, and fluorescents .
- Methods of Application: The specific methods of application are not provided in the source, but it typically involves laboratory synthesis of the compound .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
Synthesis of Antidepressant Molecules
- Scientific Field: Medicinal Chemistry
- Summary of Application: One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .
- Methods of Application: The important role that different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants is examined in this review .
- Results or Outcomes: Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
Synthesis of Ketamine
- Scientific Field: Organic Chemistry
- Summary of Application: Ketamine [2-(2-chlorophenyl)-2-methylamino-cyclohexan-1-one] has been used in both veterinary and human medicine .
- Methods of Application: A new and efficient protocol has been developed for the synthesis of ketamine, by using hydroxy ketone intermediate .
- Results or Outcomes: Synthesis of this drug has been done in five steps .
properties
IUPAC Name |
2-(2-chlorophenyl)guanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3.ClH/c8-5-3-1-2-4-6(5)11-7(9)10;/h1-4H,(H4,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUSEVRDOXRQIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696376 | |
Record name | N''-(2-Chlorophenyl)guanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-phenyl)-guanidine hydrochloride | |
CAS RN |
24067-11-6 | |
Record name | N''-(2-Chlorophenyl)guanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.